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Compound Name: BI-4924

Cat. No.: B15614151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of

phosphoglycerate dehydrogenase (PHGDH), BI-4924 and NCT-503. The information presented

is supported by experimental data to assist researchers in selecting the appropriate tool for

their studies in cancer metabolism and drug development.

Introduction to PHGDH and Its Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine

synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-

phosphohydroxypyruvate. This pathway is frequently upregulated in various cancers to meet

the high metabolic demands of rapid cell proliferation, making PHGDH an attractive therapeutic

target. Inhibition of PHGDH can lead to depletion of serine and downstream metabolites,

ultimately impairing cancer cell growth.

Performance Comparison of BI-4924 and NCT-503
BI-4924 and NCT-503 are two widely used small molecule inhibitors of PHGDH, each with

distinct biochemical and pharmacological properties.

Quantitative Data Summary
The following table summarizes the key quantitative data for BI-4924 and NCT-503 based on

available experimental evidence.
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Parameter BI-4924 NCT-503

In Vitro IC50 3 nM[1][2] 2.5 µM[3]

Cellular EC50 (Serine

Synthesis Inhibition)
2.2 µM (as prodrug BI-4916)[4]

Not explicitly for serine

synthesis, but cytotoxicity

EC50 is 8-16 µM in PHGDH-

dependent cell lines[4]

Mode of Inhibition NADH/NAD+-competitive[1][2]
Non-competitive with respect

to 3-PG and NAD+[3][4]

In Vivo Applicability

Prodrug (BI-4916) is

unsuitable for in vivo studies

due to instability in the

presence of esterases.[3]

Effective in vivo; has been

used in xenograft models.[5]

Mechanism of Action
BI-4924 is a highly potent and selective inhibitor that acts by competing with the cofactor

NADH/NAD+ for binding to PHGDH.[1][2] Its high potency is a key feature, with an IC50 value

in the low nanomolar range. For cellular assays, its ester prodrug, BI-4916, is often used to

improve cell permeability.[4]

NCT-503, in contrast, is a non-competitive inhibitor of PHGDH with respect to both the

substrate (3-phosphoglycerate) and the cofactor (NAD+).[3][4] This suggests that it binds to an

allosteric site on the enzyme, rather than the active site, to induce a conformational change

that inhibits its catalytic activity.

In Vitro and In Vivo Efficacy
BI-4924 demonstrates potent inhibition of PHGDH in enzymatic assays and effectively disrupts

serine biosynthesis in cellular models when delivered as its prodrug, BI-4916.[1][4] However, a

significant limitation of the prodrug BI-4916 is its instability in the presence of esterases, which

makes it unsuitable for in vivo applications.[3]

NCT-503 has shown efficacy in both in vitro and in vivo settings. It selectively inhibits the

proliferation of cancer cell lines that are dependent on the de novo serine synthesis pathway. In
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preclinical xenograft models of breast and renal cell carcinoma, administration of NCT-503 has

been shown to reduce tumor growth and weight.[5]

Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study and comparison of

PHGDH inhibitors like BI-4924 and NCT-503.

PHGDH Enzyme Inhibition Assay (General Protocol)
This assay is designed to measure the enzymatic activity of PHGDH and determine the

inhibitory potential of compounds.

1. Reagents and Materials:

Recombinant human PHGDH enzyme

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT

Substrates: 3-phosphoglycerate (3-PG) and NAD+

Inhibitors: BI-4924 and NCT-503 dissolved in DMSO

Detection Reagent: A system to measure NADH production, such as a coupled reaction with

diaphorase and resazurin to produce a fluorescent signal (resorufin).

96-well or 384-well microplates

2. Procedure:

Prepare serial dilutions of the inhibitors (BI-4924 and NCT-503) in the assay buffer.

In the microplate wells, add the recombinant PHGDH enzyme.

Add the diluted inhibitors to the respective wells and pre-incubate for a specified time (e.g.,

30 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrates (3-PG and NAD+) and the detection

reagents.
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Immediately monitor the increase in signal (e.g., fluorescence of resorufin) over time using a

microplate reader.

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a

dose-response curve.

Cell-Based Serine Synthesis Assay
This assay quantifies the inhibition of de novo serine synthesis in cells.

1. Reagents and Materials:

Cancer cell line with high PHGDH expression (e.g., MDA-MB-468)

Cell culture medium (e.g., RPMI)

Glucose-free medium supplemented with [U-¹³C₆]-glucose

Inhibitors: BI-4916 (prodrug of BI-4924) and NCT-503 dissolved in DMSO

LC-MS instrumentation for metabolite analysis

2. Procedure:

Culture the cells to a suitable confluency.

Pre-treat the cells with varying concentrations of the inhibitors or vehicle control (DMSO) for

a defined period (e.g., 1 hour).

Replace the culture medium with the glucose-free medium containing [U-¹³C₆]-glucose and

the respective inhibitors.

Incubate the cells for a set time (e.g., 8 hours) to allow for the incorporation of the labeled

glucose into serine.

Extract polar metabolites from the cells using a cold solvent mixture (e.g., 80% methanol).

Analyze the cell extracts by LC-MS to measure the levels of ¹³C-labeled serine (M+3 serine).
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Calculate the percentage of labeled serine relative to the total serine pool to determine the

extent of inhibition of de novo synthesis.

Cell Viability Assay
This assay assesses the effect of PHGDH inhibitors on cancer cell proliferation and survival.

1. Reagents and Materials:

PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

Complete cell culture medium

Inhibitors: BI-4916 and NCT-503 dissolved in DMSO

Cell viability reagent (e.g., MTS or a reagent for CCK-8 assay)

96-well cell culture plates

2. Procedure:

Seed the cells in a 96-well plate and allow them to attach overnight.

Treat the cells with a range of concentrations of the inhibitors or vehicle control.

Incubate the plates for a specified duration (e.g., 72-96 hours).

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance or fluorescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the EC50 values.
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Caption: The serine biosynthesis pathway and points of inhibition by BI-4924 and NCT-503.
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Caption: Workflow for the comparative evaluation of PHGDH inhibitors BI-4924 and NCT-503.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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